molecular formula C6H7IN2O2 B1296177 5-Iodo-2,4-dimethoxypyrimidine CAS No. 52522-99-3

5-Iodo-2,4-dimethoxypyrimidine

Cat. No. B1296177
CAS RN: 52522-99-3
M. Wt: 266.04 g/mol
InChI Key: KNTMOGOYRYYUIE-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethoxypyrimidine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrimidine derivatives. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are found widely as a core structure in a variety of compounds with significant biological activities .

Synthesis Analysis

The synthesis of 5-iodo-2,4-dimethoxypyrimidine and its derivatives can be achieved through various methods. One approach involves the reaction of 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid to introduce iodine atoms into the C-5 side chain . Another method reported for the synthesis of 2,4,5-substituted pyrimidines includes a one-pot reaction using iodochromone, aryl boronic acids, amidines, and a palladium catalyst . Additionally, a silicon-mediated synthesis has been described for the preparation of 5-substituted 2,4-dimethoxypyrimidines starting from 2,4-dimethoxy-5-/2-(trimethylsilyl)ethynyl/pyrimidine .

Molecular Structure Analysis

The molecular structure of intermediates in the synthesis of pyrimidine derivatives, such as α-(1-carbamyliminomethylene)-γ-butyrolactone, has been determined by X-ray crystal structure analysis, revealing slight deviations from planarity and the presence of hydrogen-bonded chains . The crystal structure of related pyrimidine compounds has also been studied, showing planar conformations and the ability to form hydrogen bonds .

Chemical Reactions Analysis

5-Iodo-2,4-dimethoxypyrimidine undergoes various chemical reactions, including palladium-catalyzed carbomethoxyvinylation and thienylation in water . The Heck reaction with methyl acrylate and the reaction with thiophene are examples of transformations that the compound can undergo, leading to different substituted pyrimidines . Iodination reactions of pyrimidine derivatives have also been explored, providing insights into regiospecific functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodo-2,4-dimethoxypyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the electronic variations on the aryl group of the boronic acid and the substitution of amidine affect the yield and biological activity of the synthesized compounds . The properties of pyrimidine derivatives, such as dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, have been characterized by spectroscopic and electrochemical methods, indicating their potential in forming charge-transfer salts and cation-radical salts .

Safety And Hazards

5-Iodo-2,4-dimethoxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Relevant Papers The relevant papers on 5-Iodo-2,4-dimethoxypyrimidine include studies on its synthesis , its use as a Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor , and its physical and chemical properties .

properties

IUPAC Name

5-iodo-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTMOGOYRYYUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294745
Record name 5-iodo-2,4-dimethoxypyrimidine
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Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,4-dimethoxypyrimidine

CAS RN

52522-99-3
Record name 52522-99-3
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Record name 5-iodo-2,4-dimethoxypyrimidine
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Record name 5-iodo-2,4-dimethoxypyrimidine
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Synthesis routes and methods I

Procedure details

A dry 1 L round-bottomed flask was charged with 5-iodouracil (50 g, 0.21 mol), phosphorus oxychloride (300 ml), and N,N-diethylaniline (6 drops). The heterogenous mixture was heated in a 120° C. oil bath under a nitrogen atmosphere for 24 hours. The phosphorus oxychloride was distilled off (some product co-distills off). The reaction solution was next slowly and cautiously poured over ice (1 L) and solid sodium bicarbonate keeping the internal temperature at or below -20° C. (This was accomplished by cooling in a dry-ice acetone bath). Once the addition was complete, the reaction mixture was adjusted to pH 7 by addition of solid sodium bicarbonate. The mixture was extracted with methylene chloride and the organic fractions dried by passage through phase separator paper. The crude solution of 2,4-dichloro-5-iodopyrimidine was immediately added dropwise to a solution containing MeOH (400 ml) and sodium methoxide (28.8 g, 0.533 mol). This addition took 1 hour. The reaction was then stirred at room temperature overnight. The solution was neutralized with CO2 (gas), extracted with methylene chloride, dried over anhydrous Na2SO4, filtered and concentrated. The crude product was adsorbed onto silica gel (100 g) and loaded onto a 400 g silica gel flash chromatography column. The column was eluted with 90:10 hexanes:ethyl acetate (v:v). The appropriate fractions were combined and concentrated to a white solid as the title compound.
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Synthesis routes and methods II

Procedure details

As illustrated in Scheme 2, 5-iodouracil was converted to 2,4-dichloro-5-iodopyrimidine with phosphorus oxychloride, which on treatment with sodium methoxide yielded 2,4-dimethoxy-5-iodopyrimidine (2a). The latter was coupled with trimethylsilylacetylene in the presence of (Ph3P)2PdCl2 /CuI, Et3N in CH2Cl2 to give 3a, followed by deprotection of the trimethylsilyl group with n-Bu4NF to give 2,4-dimethoxy-5-ethynylpyrimidine (4a). The coupling of decaborane with the alkyne was first conducted at 110° C. in toluene in the presence of propriononitrile as an activating agent for the decaborane, which is known to give very good yields (>70%) with a variety of terminal alkynes. Unfortunately, when these conditions were applied to the compound 4a, the formation of two products in equal proportion was observed by TLC. The less polar component corresponded to a product which had the two methoxy groups, but no signal for the B--C--H proton by 1H NMR, whereas the second more polar product corresponded to the desired compound 5a. A kinetics study of this reaction monitored by TLC showed the initial exclusive formation of the desired product. However, when the reaction was maintained at 110° C., the formation of the less polar product occurred and increased if the reaction was maintained at the same temperature. These observations were confirmed by 1H-NMR after quenching the reaction with MeOH at different times. The temperature at which the reaction was performed appeared critical since it had been reported by Heying, T. L. et al., "A new series of organoboranes. (I) Carboranes from the reaction of decaborane with acetylenic compounds," Inorg. Chem. 1963, 2, 1089-1092, that formation of the decaborane-propriononitrile complex occurs only at high temperature. Surprisingly, when the coupling reaction was conducted in the absence of propriononitrile, the formation of the only desired compound 5a was obtained in 60% yield. Demethylation of the methoxy groups using iodotrimethylsilane gave after crystallization in MeOH the desired pure 5-carboranyluracil (6a) exclusively in the closo-form. The absence of the nido-compound [(nido-7,8-C2B9H11)- ] was confirmed by mass spectroscopy and a stain test (spraying the TLC plate with 0.1% PdCl2 in concentrated HCl and heating, produces a gray color for the closo-form and a black color for the nido-form of carboranes) as a white crystalline solid. The availability of 5-carboranyluracil (6a) provided a versatile intermediate for the synthesis of a number of nucleoside analogues described below.
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